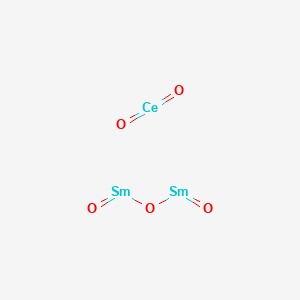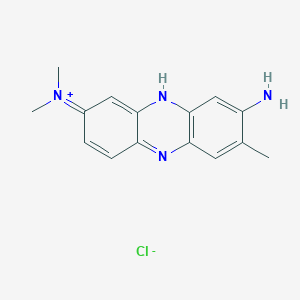
Terbium sesquioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Terbium sesquioxide can be synthesized through several methods:
Reduction of Terbium(IV) Oxide: One common method involves the reduction of terbium(IV) oxide (Tb₄O₇) in a hydrogen atmosphere at 1300°C for 24 hours. The reaction is as follows: [ \text{Tb}_4\text{O}_7 + \text{H}_2 \rightarrow 2 \text{Tb}_2\text{O}_3 + \text{H}_2\text{O} ]
Laser Ablation: Another method involves laser ablation of a solid target in a flowing 95% argon and 5% hydrogen mixture using an ytterbium-doped fiber laser. This method produces nearly spherical nanoparticles with an average size of 13 nm.
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of terbium(IV) oxide in a hydrogen atmosphere. The process is optimized for large-scale production to meet the demand for high-purity this compound used in various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form terbium(IV) oxide (TbO₂) under specific conditions.
Reduction: As mentioned, terbium(IV) oxide can be reduced to this compound.
Acid-Base Reactions: this compound is a basic oxide and reacts with dilute acids to form terbium salts. For example: [ \text{Tb}_2\text{O}_3 + 6 \text{H}^+ \rightarrow 2 \text{Tb}^{3+} + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Hydrogen: Used in the reduction of terbium(IV) oxide.
Dilute Acids: Used to dissolve this compound to form terbium salts.
Major Products:
Terbium(IV) Oxide: Formed through oxidation.
Terbium Salts: Formed through reactions with acids.
科学的研究の応用
Terbium sesquioxide has a wide range of scientific research applications:
Magnetically Active Media: Used in Faraday isolators for high-power near-infrared laser sources due to its large Verdet constant.
Transparent Ceramics: Used in the production of transparent ceramics through hot isostatic pressing of presintered nanoparticles.
Proton Conductors: Its proton conductivity makes it useful in various electrochemical applications.
Catalysis: this compound nanoparticles are used in catalytic applications, particularly in oxygen evolution reactions.
作用機序
The mechanism by which terbium sesquioxide exerts its effects is primarily related to its electronic and structural properties:
類似化合物との比較
- Gadolinium(III) Oxide (Gd₂O₃)
- Dysprosium(III) Oxide (Dy₂O₃)
- Yttrium(III) Oxide (Y₂O₃)
Comparison:
- Magnetic Properties: Terbium sesquioxide has unique magnetic properties compared to other rare earth sesquioxides due to its specific electronic configuration and antiferromagnetic interactions .
- Proton Conductivity: While other sesquioxides like gadolinium(III) oxide and dysprosium(III) oxide also exhibit proton conductivity, this compound’s conductivity is notably enhanced when doped with calcium .
This compound stands out due to its combination of magnetic properties, proton conductivity, and its applications in high-tech fields, making it a valuable compound in both scientific research and industrial applications.
特性
InChI |
InChI=1S/3O.2Tb |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXTVGANSBRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Tb]O[Tb]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Tb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.849 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)


![4-Sulfocalix[4]arene](/img/structure/B7802416.png)




![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)



